molecular formula C13H17NO3 B8755892 3-Methyl-2-morpholino-2,3-dihydrobenzofuran-5-ol CAS No. 113297-22-6

3-Methyl-2-morpholino-2,3-dihydrobenzofuran-5-ol

Cat. No. B8755892
Key on ui cas rn: 113297-22-6
M. Wt: 235.28 g/mol
InChI Key: ATWPIRLSEMZQIO-UHFFFAOYSA-N
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Patent
US09212336B2

Procedure details

3-Methyl-2-morpholin-4-yl-2,3-dihydro-benzofuran-5-ol (prepared as above in EXAMPLE II) (628 g, 2.7 mol) was added to hydrochloric acid (HCl) (20%, 2 L) at room temperature with stirring. The reaction mixture was heated to 56° C. for 3 hours and then cooled down. The crude was extracted with toluene (500 mL) for three times. The organic phases were obtained, combined and evaporated to provide a crude product, which was further recrystallization to afford 3-methyl-benzofuran-5-ol (290 g, 2 mol).
Quantity
628 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:6]2[CH:7]=[C:8]([OH:11])[CH:9]=[CH:10][C:5]=2[O:4][CH:3]1N1CCOCC1.Cl>>[CH3:1][C:2]1[C:6]2[CH:7]=[C:8]([OH:11])[CH:9]=[CH:10][C:5]=2[O:4][CH:3]=1

Inputs

Step One
Name
Quantity
628 g
Type
reactant
Smiles
CC1C(OC2=C1C=C(C=C2)O)N2CCOCC2
Name
Quantity
2 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
56 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down
EXTRACTION
Type
EXTRACTION
Details
The crude was extracted with toluene (500 mL) for three times
CUSTOM
Type
CUSTOM
Details
The organic phases were obtained
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide a crude product, which
CUSTOM
Type
CUSTOM
Details
recrystallization

Outcomes

Product
Name
Type
product
Smiles
CC1=COC2=C1C=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol
AMOUNT: MASS 290 g
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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